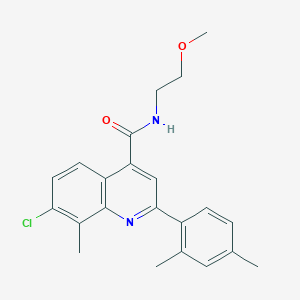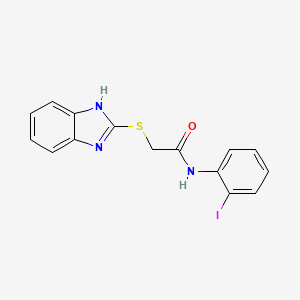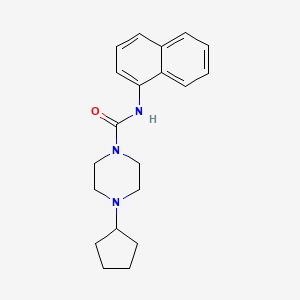![molecular formula C21H25ClN2O4S B4563448 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B4563448.png)
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE
Overview
Description
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chlorinated phenoxy group, a pyrrolidine sulfonyl group, and a butanamide backbone, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with butanoyl chloride to form 4-(4-chloro-2-methylphenoxy)butanoyl chloride. Subsequently, this compound undergoes a nucleophilic substitution reaction with 4-(pyrrolidine-1-sulfonyl)aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE
- 2-CHLORO-4-{[3-CHLORO-4-(4-METHYLPHENOXY)PHENYL]SULFONYL}-1-(4-METHYLPHENOXY)BENZENE
Uniqueness
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-16-15-17(22)6-11-20(16)28-14-4-5-21(25)23-18-7-9-19(10-8-18)29(26,27)24-12-2-3-13-24/h6-11,15H,2-5,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMHASPWBUDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4563371.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4563392.png)
![2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B4563397.png)
![(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4563402.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4563404.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4563406.png)
![3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4563413.png)
![methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4563424.png)

![methyl 3-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4563444.png)
![2-(1-isopropyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4563447.png)

![N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4563464.png)
